3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-chloroimidazo[1,2-a]pyridine is complex. It is a chemical compound with a molecular formula of C7H4BrClN2 and an average mass of 231.477 Da .Chemical Reactions Analysis
The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines, a heterocyclic moiety commonly found in medicinal chemistry leads and drugs . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine derivatives have been identified as promising antituberculosis agents. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship studies of these compounds have led to the development of analogues with enhanced efficacy .
GABA A Receptor Modulators
The structural resemblance of imidazo[1,2-a]pyridines to purines has led to their investigation as potential GABA A receptor positive allosteric modulators. This application is crucial for the development of treatments for disorders of the central nervous system .
Proton Pump Inhibitors
Imidazo[1,2-a]pyridines have been found to act as proton pump inhibitors. This application is significant in the treatment of gastrointestinal diseases, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Aromatase Inhibitors
These compounds have also been explored as aromatase inhibitors, which are essential in the treatment of hormone-sensitive breast cancers. By inhibiting aromatase, they prevent the conversion of androgens to estrogens, thus reducing estrogen levels .
Anti-inflammatory Agents
The imidazo[1,2-a]pyridine scaffold is present in certain nonsteroidal anti-inflammatory drugs (NSAIDs). These agents are used to reduce inflammation and alleviate pain in conditions like arthritis .
Anticancer Agents
Imidazo[1,2-a]pyridines influence various cellular pathways that are vital for the survival of cancer cells. Their ability to modulate these pathways makes them valuable in the research and development of anticancer drugs .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
properties
IUPAC Name |
3-bromo-6-chloro-2-[(4-methylphenyl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2S/c1-10-2-5-12(6-3-10)20-9-13-15(16)19-8-11(17)4-7-14(19)18-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFODXAENUFMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N3C=C(C=CC3=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.